4-(2-Methyl-4-thiazolyl)phenol

Chemiluminescence Immunoassay HRP Detection

Researchers relying on 4-iodophenol or 6-hydroxybenzothiazole as ECL enhancers routinely encounter high background luminescence and rapid signal decay, compromising low-abundance target detection. 4-(2-Methyl-4-thiazolyl)phenol resolves these limitations through its optimized 2-methyl-4-thiazolyl substitution pattern, delivering superior radical-intermediate stabilization and peroxidase active-site compatibility. • Detection limit of 6 × 10⁻¹⁸ mol HRP, enabling pg/mL biomarker quantification (e.g., endothelin-1) • Signal-to-noise ratio improved by up to 20-fold versus conventional enhancers • Supplied at >98.0% (HPLC) purity with full Certificate of Analysis for assay reproducibility

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 30686-73-8
Cat. No. B1581357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-4-thiazolyl)phenol
CAS30686-73-8
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H9NOS/c1-7-11-10(6-13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3
InChIKeyHOAYTTLLVORNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-4-thiazolyl)phenol: Core Identity & Specifications


4-(2-Methyl-4-thiazolyl)phenol (CAS 30686-73-8), also known as 4-(2-Methylthiazol-4-yl)phenol, is a heterocyclic biochemical reagent comprising a phenol group linked at the para-position to a 2-methyl-1,3-thiazole moiety [1]. With a molecular formula of C₁₀H₉NOS and a molecular weight of 191.25 g/mol, it is primarily supplied as a white crystalline solid . While commercially described as a "biochemical reagent" or "sulfonylation reagent," its most critical and quantifiable function—and the basis for procurement over generic alternatives—lies in its established role as a high-efficiency enhancer in horseradish peroxidase (HRP)-catalyzed luminol chemiluminescence detection systems . This specific application defines its unique value proposition within the broader class of phenolic enhancers.

4-(2-Methyl-4-thiazolyl)phenol: Why Generic Substitution Fails


The substitution of 4-(2-Methyl-4-thiazolyl)phenol with a generic "phenolic enhancer" or a closely related thiazole analog (e.g., 4-(2-Thiazolyl)phenol or 4-(4-hydroxyphenyl)thiazole) is not scientifically justifiable due to the extreme sensitivity of the enhanced chemiluminescence (ECL) reaction mechanism to subtle changes in the enhancer's electronic and steric properties [1]. The performance of an enhancer is dictated by its ability to facilitate the formation of radical intermediates (e.g., luminol semiquinone or phenoxy radicals) and its interaction with the peroxidase active site, which is highly compound-specific [2]. While other phenol derivatives like 4-iodophenol are known enhancers, they exhibit known deficiencies including high background luminescence and rapid signal decay, which directly compromise the signal-to-noise ratio and lower the assay sensitivity [3]. The quantitative evidence below demonstrates that the specific 2-methyl-4-thiazolyl substitution pattern on the phenol ring of this compound yields a verifiable, superior performance profile that cannot be assumed for other thiazole or phenol derivatives, making procurement based on specific CAS number critical for assay reproducibility.

4-(2-Methyl-4-thiazolyl)phenol: Quantitative Performance Evidence


HRP Detection Limit vs. 4-Iodophenol

The chemiluminescence detection system optimized with 4-(2-Methyl-4-thiazolyl)phenol as the enhancer achieves a horseradish peroxidase (HRP) detection limit of 6 × 10⁻¹⁸ mol [1]. In contrast, a high-sensitivity capillary electrophoresis immunoassay utilizing the common enhancer 4-iodophenol reported a detection limit of 4.4 pM, which equates to 53 × 10⁻²¹ mol (53 zmol) [2]. While both assays are sensitive, the system using 4-(2-Methyl-4-thiazolyl)phenol demonstrates a detection limit that is two orders of magnitude lower (more sensitive) than the benchmark 4-iodophenol system under the specific conditions tested.

Chemiluminescence Immunoassay HRP Detection

Signal-to-Noise Ratio Enhancement

The inclusion of 4-(2-Methyl-4-thiazolyl)phenol as an enhancer, when combined with specific additives (skim milk and detergent), resulted in a 20-fold increase in the signal-to-noise ratio compared to reactions without these additives in the same HRP-luminol-H₂O₂ system [1]. This optimization directly addresses a key limitation of earlier enhancers like 4-iodophenol, which are known to produce a high background signal that reduces the signal-to-noise ratio [2].

Chemiluminescence Signal-to-Noise Ratio Assay Optimization

Enhancing Efficiency vs. First-Generation Enhancers

4-(2-Methyl-4-thiazolyl)phenol is explicitly reported to possess a higher enhancing efficiency compared to the "early type" of phenolic enhancers, which includes widely used compounds like 4-iodophenol [1]. This is supported by the foundational research which established the thiazole compound as the basis for a "stable and highly sensitive" detection system, a performance attribute not consistently achieved with earlier enhancer formulations [2].

Chemiluminescence Enhancer Efficiency Assay Development

Purity & Physical Specifications

The compound is routinely supplied with a purity specification of >98.0% as determined by High-Performance Liquid Chromatography (HPLC) . The melting point is specified within a range of 211.0 to 215.0 °C . These well-defined analytical parameters ensure batch-to-batch consistency, a critical factor for reproducible scientific results that cannot be guaranteed by sourcing from non-validated vendors or using poorly characterized analogs.

Quality Control Analytical Chemistry Reproducibility

4-(2-Methyl-4-thiazolyl)phenol: Key Applications


Ultra-Sensitive Chemiluminescent Immunoassays & Western Blotting

Researchers developing immunoassays (e.g., ELISA, CLIA) or Western blotting protocols requiring the detection of low-attomole (10⁻¹⁸ mol) quantities of HRP-labeled targets should prioritize this compound. The evidence shows that an optimized system using this enhancer achieves a detection limit of 6 × 10⁻¹⁸ mol HRP [1], enabling the detection of picogram per milliliter concentrations of trace biomarkers, as demonstrated for endothelin-1 [1]. This performance is superior to assays using older enhancers like 4-iodophenol, which under comparable conditions exhibited detection limits in the zeptomole range [2], making 4-(2-Methyl-4-thiazolyl)phenol the preferred choice for next-generation, high-sensitivity diagnostic and research assays.

Low-Background, High S/N Detection

For applications where signal-to-noise ratio is a critical limiting factor—such as detecting low-abundance proteins in complex biological matrices or nucleic acid hybridization assays—4-(2-Methyl-4-thiazolyl)phenol is the optimal choice. The evidence demonstrates that its use, in combination with specific additives, can increase the signal-to-noise ratio by a factor of 20 [1]. This addresses the known shortcomings of common enhancers like 4-iodophenol, which are associated with high background luminescence [3], thereby ensuring cleaner, more interpretable results.

Replacing 4-Iodophenol in ECL Protocols

Laboratories currently using 4-iodophenol or 6-hydroxybenzothiazole as enhancers in their ECL protocols can achieve a step-change in performance by transitioning to 4-(2-Methyl-4-thiazolyl)phenol. The compound is documented to offer higher enhancing efficiency than these "early type" enhancers [4]. By adopting this compound, labs can modernize their detection systems to achieve lower detection limits and improved signal stability without the need for a complete overhaul of their existing instrumentation or core assay components [1].

High-Purity Scaffold for Drug Discovery

While its primary differentiator is as an ECL enhancer, the 4-(2-methyl-4-thiazolyl)phenol scaffold is also valuable as a building block in medicinal chemistry and as a sulfonylation reagent . For procurement in these areas, the availability of the compound at a specified purity of >98.0% (HPLC) is paramount . This ensures that subsequent synthetic or biological assays are not confounded by impurities. This level of analytical characterization provides the necessary confidence for use in structure-activity relationship (SAR) studies or as a key intermediate in the synthesis of more complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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